

Tuspetinib Demonstrates Promising Efficacy in Relapsed and Refractory Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tuspetinib*

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New data from preclinical studies and the ongoing TUSCANY clinical trial highlight the potential of **tuspetinib**, a novel multi-kinase inhibitor, as a significant therapeutic option for patients with relapsed or refractory (R/R) acute myeloid leukemia (AML). The agent, both as a monotherapy and in combination regimens, has shown encouraging rates of complete remission and a manageable safety profile, offering new hope for a patient population with limited effective treatments.

Tuspetinib is an orally administered small molecule that targets several key kinases implicated in AML pathogenesis, including SYK, FLT3, JAK1/2, and mutant forms of KIT.^{[1][2][3]} This multi-targeted approach is designed to overcome resistance mechanisms that plague existing therapies.

Clinical Efficacy in the TUSCANY Trial

The Phase 1/2 TUSCANY trial (NCT03850574) is evaluating the safety and efficacy of **tuspetinib** as a single agent and in combination with venetoclax and azacitidine in patients with R/R AML.^{[4][5][6][7]} Early results from the trial have been promising.

In newly diagnosed AML patients ineligible for intensive chemotherapy, the triplet combination of **tuspetinib** with venetoclax and azacitidine has demonstrated high rates of complete

remission (CR) and composite complete remission (CRc).[4][7] Notably, at the 80 mg and 120 mg dose levels of **tuspetinib**, a 100% CR/CRh (complete remission with partial hematologic recovery) rate was observed.[4][7] Furthermore, a high percentage of responders achieved measurable residual disease (MRD) negativity, a key indicator of deep remission and potential for improved long-term outcomes.[4]

The triplet therapy has been generally well-tolerated, with no dose-limiting toxicities reported at the initial dose levels.[4][6] This favorable safety profile is particularly important for older patients and those with comorbidities who are often ineligible for more aggressive treatment regimens.

Preclinical Evidence of Potent Anti-Leukemic Activity

In vitro and in vivo preclinical studies have substantiated the potent anti-leukemic activity of **tuspetinib**. The compound has demonstrated the ability to inhibit the proliferation of various AML cell lines, including those with FLT3 mutations, at low nanomolar concentrations.[8] In xenograft models of human AML, oral administration of **tuspetinib** significantly extended the survival of treated mice.[9]

Mechanistically, **tuspetinib** has been shown to suppress the phosphorylation of key downstream signaling proteins, including SYK, FLT3, STAT5, MEK, ERK, AKT, and mTOR, in AML cell lines.[2][8] This broad-spectrum inhibition of pro-survival signaling pathways likely contributes to its potent anti-cancer effects.

Comparison with Alternative Treatments

The current treatment landscape for R/R AML includes salvage chemotherapy, allogeneic stem cell transplantation, and targeted therapies for patients with specific mutations. While these options can be effective for some patients, outcomes remain poor for many.

Table 1: Comparison of Efficacy Data for **Tuspetinib** and Alternative Treatments in Relapsed/Refractory AML

Treatment	Mechanism of Action	Complete Remission (CR/CRc) Rate	Median Overall Survival (OS)	Key Considerations
Tuspetinib (triplet with Venetoclax + Azacitidine)	Multi-kinase inhibitor (SYK, FLT3, JAK1/2, mutant KIT)	90-100% (in newly diagnosed, unfit AML)[4][7]	Data maturing	Promising early data in a difficult-to-treat population; favorable safety profile.
Gilteritinib	FLT3 inhibitor	21% CR, 9% CRI[10]	9.3 - 9.5 months[1][10]	Standard of care for FLT3-mutated R/R AML; outcomes suboptimal after prior venetoclax. [1]
Venetoclax-based regimens (with HMA or LDAC)	BCL-2 inhibitor	15.4% CR, 35.7% CRc (pooled data)[11][12][13]	~10.7 months[14]	Efficacious in combination; high rates of hematologic toxicity.[14]
Salvage Chemotherapy (e.g., FLAG-Ida)	Cytotoxic chemotherapy	Varies significantly	Generally poor	High toxicity; often a bridge to transplant.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies employed in the evaluation of **tuspetinib**.

TUSCANY Clinical Trial (NCT03850574)

- Study Design: A Phase 1/2, open-label, multi-center, dose-escalation and expansion study.[4][15]

- Patient Population: Patients with relapsed or refractory AML, myelodysplastic syndrome with excess blasts-2 (MDS-IB2), or chronic myelomonocytic leukemia (CMML).[15] A separate cohort includes newly diagnosed AML patients ineligible for intensive chemotherapy.[6]
- Inclusion Criteria (R/R AML): Morphologically documented primary or secondary AML, MDS-IB2, or CMML that is refractory to at least one prior therapy or has relapsed after achieving remission. ECOG performance status of ≤ 2 .[15]
- Exclusion Criteria: Acute promyelocytic leukemia (APL), known BCR-ABL-positive leukemia, active malignancy other than AML/MDS-IB2/CMML.[15]
- Treatment Arms:
 - **Tuspetinib** monotherapy (dose escalation).
 - **Tuspetinib** in combination with venetoclax.
 - **Tuspetinib** in combination with venetoclax and azacitidine.[6]
- Primary Endpoints: Maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), and incidence of adverse events.[6]
- Secondary Endpoints: CR and CRh rates, overall response rate (ORR), duration of response (DOR), and overall survival (OS).[6]

In Vitro AML Cell Line Studies

- Cell Lines: Human AML cell lines such as MV-4-11, MOLM-13, and MOLM-14 were utilized. [9]
- Viability Assays: Cell viability was assessed using standard methods, such as MTS or CellTiter-Glo assays, following treatment with varying concentrations of **tuspetinib**.
- Western Blotting: To investigate the impact on signaling pathways, cells were treated with **tuspetinib**, lysed, and protein extracts were subjected to SDS-PAGE and immunoblotting. While the exact antibody list for the primary preclinical study by Sonowal H. et al. is located in the supplementary materials which were not publicly accessible, standard commercially

available antibodies for total and phosphorylated forms of SYK, FLT3, STAT5, MEK, ERK, AKT, and mTOR would be used.[2]

In Vivo Xenograft Models

- Animal Models: Immunocompromised mice (e.g., NOD/SCID) were used.
- Tumor Implantation: Human AML cell lines (e.g., MV-4-11, MOLM-13, MOLM-14) were injected either subcutaneously or orthotopically into the bone marrow of the mice.[9]
- Treatment: Once tumors were established, mice were treated with oral **tuspetinib** or a vehicle control.
- Efficacy Assessment: Tumor growth was monitored by caliper measurements (for subcutaneous models) or bioluminescence imaging (for orthotopic models). Survival was a key endpoint.[9]

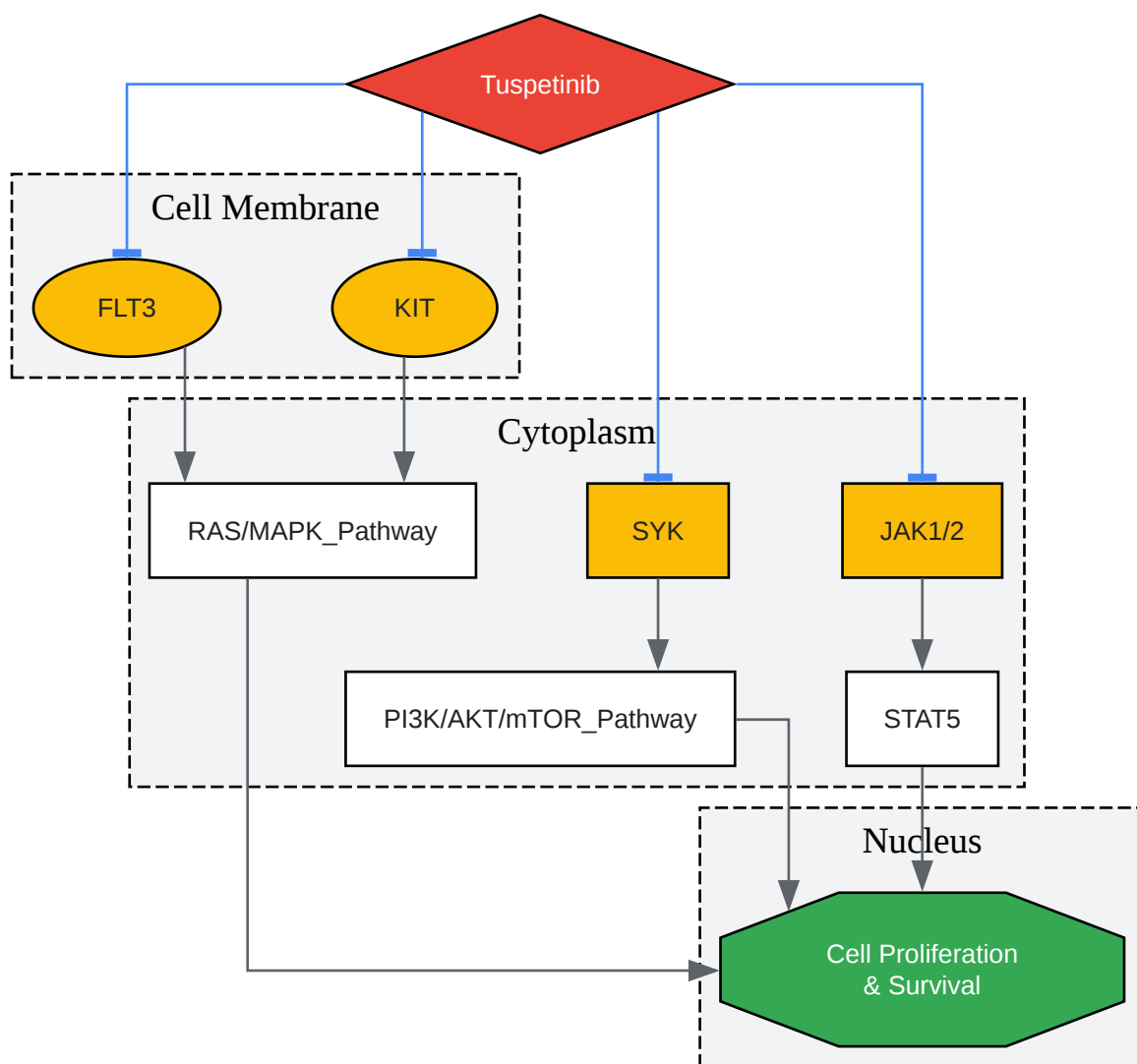
Flow Cytometry for Patient Sample Analysis

While the specific flow cytometry panel used in the TUSCANY trial is not publicly detailed, standard multi-color flow cytometry panels are used to assess immunophenotype and measurable residual disease (MRD) in AML. A representative comprehensive panel would include markers to identify myeloid blasts and assess for aberrant antigen expression.

- Example Panel: An 18-color or 24-color panel could include markers such as CD45, CD34, CD117, HLA-DR, CD13, CD33, CD15, CD14, CD64, CD7, CD56, CD19, CD123, and others to define leukemic and normal hematopoietic populations.[16][17]
- Methodology: Whole blood or bone marrow aspirate is collected, red blood cells are lysed, and the remaining cells are stained with a cocktail of fluorescently-labeled antibodies.[16] Samples are then acquired on a flow cytometer and analyzed to identify and quantify the leukemic cell population.

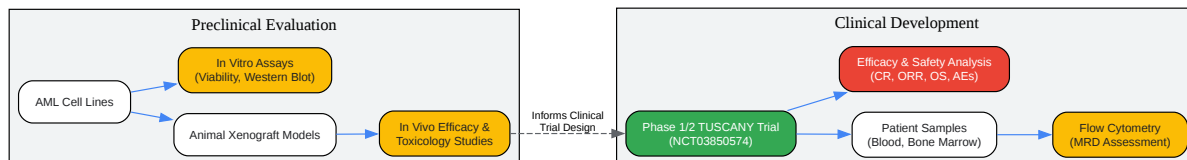
Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams have been generated.



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Caption: **Tuspetinib's** multi-kinase inhibition of key signaling pathways in AML.



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Caption: Workflow for the evaluation of **tuspetinib** from preclinical to clinical studies.

Conclusion

Tuspetinib is emerging as a highly promising agent for the treatment of R/R AML. Its unique mechanism of action, targeting multiple key kinases simultaneously, appears to translate into significant clinical activity, particularly when used in combination with other targeted agents like venetoclax. The ongoing TUSCANY trial will provide more definitive data on its efficacy and safety, but the early results offer a compelling rationale for its continued development as a potential new standard of care for this challenging disease.

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- To cite this document: BenchChem. [Tuspetinib Demonstrates Promising Efficacy in Relapsed and Refractory Acute Myeloid Leukemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8210132#tuspetinib-s-efficacy-in-relapsed-or-refractory-aml-patient-samples]

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